1-(3-methyl-1H-pyrazol-1-yl)acetone
Description
Contextualization of the Pyrazole (B372694) Heterocycle in Chemical Sciences
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in chemical sciences. nih.govmdpi.com Its aromatic nature and the presence of both a pyridine-like and a pyrrole-like nitrogen atom endow it with unique electronic properties and reactivity. researchgate.net Pyrazoles can act as both hydrogen bond donors and acceptors, and their N-unsubstituted forms can be readily deprotonated to form pyrazolate anions, which are excellent bridging ligands in coordination chemistry. nih.gov This versatility has led to their incorporation into a multitude of functional molecules, ranging from agrochemicals to pharmaceuticals. mdpi.com
Significance of Pyrazolyl Ketone Scaffolds in Modern Chemical Research
The introduction of a ketone functionality onto the pyrazole ring, as seen in pyrazolyl ketone scaffolds, further expands the chemical utility of this heterocyclic system. The acetone (B3395972) moiety in 1-(3-methyl-1H-pyrazol-1-yl)acetone introduces a reactive carbonyl group and an alpha-methylene group, providing sites for a variety of organic transformations. These scaffolds are valuable precursors for the synthesis of more complex molecules and can act as versatile ligands in coordination chemistry. The combination of the pyrazole ring and the ketone functionality allows for the formation of stable complexes with a wide range of metal ions, making them useful in catalysis and materials science. acs.orgbldpharm.com
Research Trajectory and Potential Academic Contributions of this compound
While extensive research has been conducted on various substituted pyrazoles, this compound (CAS Number: 925200-30-2) remains a compound with underexplored potential. Its research trajectory is poised to contribute significantly to several areas. In synthetic chemistry, it serves as a valuable building block for creating more elaborate molecular architectures. In coordination chemistry, its ability to form complexes with metal ions opens avenues for the development of novel catalysts and functional materials. nih.govfluorochem.co.uk Further investigation into its reactivity and coordination behavior is expected to yield valuable insights for the design of new molecules with tailored properties.
Scope and Objectives of the Detailed Chemical Investigation
This article aims to provide a detailed chemical investigation of this compound. The primary objectives are to:
Discuss the established and potential synthetic routes to this compound.
Analyze its key structural and spectroscopic features based on data from analogous compounds.
Explore its reactivity and potential for further functionalization.
Highlight its potential applications in organic synthesis and coordination chemistry.
By consolidating the available information and providing a structured analysis, this article seeks to stimulate further research into this promising chemical entity.
Physicochemical Properties of this compound
Below is a table summarizing some of the key physicochemical properties of this compound and its constituent precursors.
| Property | This compound | 3-Methylpyrazole (B28129) | Chloroacetone (B47974) |
| CAS Number | 925200-30-2 | 1453-58-3 | 78-95-5 |
| Molecular Formula | C₇H₁₀N₂O | C₄H₆N₂ | C₃H₅ClO |
| Molecular Weight | 138.17 g/mol | 82.10 g/mol | 92.52 g/mol |
| Appearance | Not explicitly reported, likely a liquid or low-melting solid | Liquid | Colorless liquid |
| Boiling Point | Not explicitly reported | 204 °C | 119 °C |
| Density | Not explicitly reported | 1.02 g/mL at 25 °C | 1.151 g/mL at 20 °C |
Synthesis and Spectroscopic Characterization
The synthesis of this compound can be achieved through the N-alkylation of 3-methylpyrazole. A common and effective method involves the reaction of 3-methylpyrazole with chloroacetone in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. researchgate.net The base facilitates the deprotonation of the pyrazole's N-H group, forming a nucleophilic pyrazolate anion that subsequently attacks the electrophilic carbon of chloroacetone, leading to the desired product.
While specific spectroscopic data for this compound is not widely published, its expected spectral characteristics can be inferred from analogous compounds.
Expected ¹H NMR Spectral Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Pyrazole-H (C4) | ~6.0 | Doublet |
| Pyrazole-H (C5) | ~7.3 | Doublet |
| Methylene (B1212753) (-CH₂-) | ~5.0 | Singlet |
| Methyl (pyrazole, C3-CH₃) | ~2.2 | Singlet |
| Methyl (acetone, -COCH₃) | ~2.1 | Singlet |
Expected ¹³C NMR Spectral Data:
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~205 |
| Pyrazole C3 | ~148 |
| Pyrazole C5 | ~129 |
| Pyrazole C4 | ~106 |
| Methylene (-CH₂-) | ~55 |
| Methyl (pyrazole, C3-CH₃) | ~13 |
| Methyl (acetone, -COCH₃) | ~26 |
Expected IR Spectral Data:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ketone) | 1715-1735 |
| C=N Stretch (Pyrazole) | 1500-1600 |
| C-H Stretch (Aromatic/Aliphatic) | 2850-3100 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6-3-4-9(8-6)5-7(2)10/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSPPHMAZVVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276869 | |
| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925200-30-2 | |
| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925200-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Methyl-1H-pyrazol-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901276869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3 Methyl 1h Pyrazol 1 Yl Acetone and Analogous Pyrazolyl Ketones
Direct Synthetic Routes to the 1-(Pyrazol-1-yl)ketone Framework
Direct synthetic strategies aim to construct the pyrazole (B372694) ring with the ketone substituent already appended to a nitrogen atom. These methods often rely on classical condensation reactions that form the heterocyclic core.
Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives
The most fundamental approach to pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic compound. beilstein-journals.orgnih.gov The choice of these two components dictates the substitution pattern of the final pyrazole ring.
The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. drugfuture.comresearchgate.net To synthesize the specific 3-methylpyrazole (B28129) moiety of the target compound, acetylacetone (pentane-2,4-dione) is an ideal precursor. nih.gov
The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.com When a substituted hydrazine is used, such as one bearing the acetone (B3395972) group (e.g., hydrazinoacetone), the reaction can directly yield an N-substituted pyrazolyl ketone. However, using an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to a mixture of two regioisomeric pyrazoles, which is a significant limitation of this method. rsc.org The reaction kinetics and selectivity are highly dependent on factors like pH and the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.govrsc.org
For example, the reaction of carbohydrazides with acetylacetone has been shown to conveniently prepare (3,5-dimethyl-1H-pyrazol-1-yl)ketone derivatives. arabjchem.org Similarly, reacting β-ketoesters with hydrazines is a common variation that produces pyrazolones, which exist in tautomeric equilibrium with their hydroxypyrazole form. chemhelpasap.comresearchwithrowan.com
Table 1: Examples of Knorr-Type Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product Type | Reference |
|---|---|---|---|
| Phenylhydrazine | Ethyl benzoylacetate | Pyrazolone (B3327878) | chemhelpasap.com |
| Hydrazine hydrate (B1144303) | Acetylacetone | 3,5-Dimethylpyrazole (B48361) | nih.gov |
| Carbohydrazides | Acetylacetone | (3,5-dimethyl-1H-pyrazol-1-yl)ketone | arabjchem.org |
An alternative route involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones. nih.govresearchgate.net This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and elimination. nih.gov The initial product is often a pyrazoline (dihydropyrazole), which must then be oxidized to the aromatic pyrazole. beilstein-journals.orgnih.gov
This method's regioselectivity can be more predictable than the Knorr synthesis with unsymmetrical dicarbonyls. beilstein-journals.org The choice of the α,β-unsaturated ketone and the hydrazine derivative determines the final substitution pattern. For instance, an organocatalyzed Michael addition between 2-pyrazolin-5-ones and acyclic α,β-unsaturated ketones has been used to prepare β-(3-hydroxypyrazol-1-yl)ketones in high yields. nih.gov
Acetylenic ketones serve as effective 1,3-dielectrophiles for pyrazole synthesis. The reaction with hydrazines provides a direct route to pyrazoles without the need for an oxidation step. The high reactivity of the triple bond facilitates the cyclization process. However, a significant challenge with this method is controlling the regioselectivity, as the two nitrogen atoms of a substituted hydrazine can attack either of the electrophilic carbon atoms of the acetylenic ketone system, often resulting in a mixture of isomers. nih.gov
Multi-component Reaction Approaches for Pyrazole Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in efficiency and atom economy for synthesizing complex molecules like substituted pyrazoles. beilstein-journals.orgnih.gov These reactions avoid the need to isolate intermediates, simplifying the synthetic process. rsc.org
Several MCRs have been developed for pyrazole synthesis. A common approach involves the one-pot reaction of an aldehyde, a ketone, and a hydrazine. organic-chemistry.orgresearchgate.net This strategy first forms an α,β-unsaturated ketone in situ from the aldehyde and ketone, which then reacts with the hydrazine to form a pyrazoline, followed by in situ oxidation to the pyrazole. researchgate.net Other variations include the three-component synthesis from aldehydes, β-ketoesters, and hydrazines, which can yield highly substituted pyrazoles. beilstein-journals.orgnih.gov The use of catalysts, such as taurine or rhodium complexes, can enhance the efficiency and scope of these reactions. rsc.orgresearchgate.net Titanium imido complexes have also been used in a multicomponent approach with alkynes and nitriles, avoiding the need for traditional hydrazine reagents. nih.gov
Table 2: Selected Multi-component Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Aldehydes, Ketones, Hydrazines | Microwave irradiation, then heating | 1,3,5-Trisubstituted pyrazoles | rsc.org |
| Aldehydes, Malononitrile, Hydrazine | - | Aminopyrazoles | nih.gov |
| Aldehydes, β-Ketoesters, Hydrazine | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |
| Ketones, Aldehydes, Hydrazine Monohydrochloride | DMSO, O₂ | 3,4,5-Trisubstituted pyrazoles | organic-chemistry.orgorganic-chemistry.org |
Strategies Utilizing Acetone as a Key Synthon for the Ketone Moiety
To specifically synthesize 1-(3-methyl-1H-pyrazol-1-yl)acetone, acetone itself or a derivative can be a crucial starting material. While direct N-alkylation of 3-methylpyrazole with chloroacetone (B47974) is a viable, albeit different, synthetic route, strategies incorporating the acetone moiety during the pyrazole ring formation are also feasible. publish.csiro.auscirp.orgwikipedia.org
One approach is the use of a substituted hydrazine that already contains the acetone skeleton, such as hydrazinoacetone or acetone hydrazone, in a Knorr-type synthesis with acetylacetone. Another strategy involves a one-pot, three-component reaction where acetone is one of the key starting materials. For example, the condensation of ketones (such as acetone), aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates, which are then oxidized to pyrazoles. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method allows for the direct incorporation of the acetone-derived backbone into the final product structure.
Additionally, acetone can be used to generate a 1,3-dicarbonyl compound in situ. For instance, a Claisen condensation between acetone and a suitable ester could form a β-diketone, which would then be available to react with a hydrazine derivative in the same reaction vessel to form the pyrazole ring. nih.gov This approach integrates the formation of the pyrazole precursor and the cyclization into a streamlined process.
Aldol Condensation Pathways Incorporating Pyrazole Carbaldehydes
Aldol condensation represents a fundamental carbon-carbon bond-forming reaction that can be adapted for the synthesis of α,β-unsaturated pyrazolyl ketones. This pathway involves the reaction of a pyrazole carbaldehyde with a ketone, such as acetone, typically under basic or acidic conditions. The initial aldol addition product, a β-hydroxy pyrazolyl ketone, can then undergo dehydration to yield the conjugated enone. This method is particularly useful for synthesizing pyrazolyl chalcone-like structures, which are of interest for their biological activities. The reaction proceeds by forming an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole carbaldehyde. Subsequent elimination of a water molecule results in the final α,β-unsaturated product.
Nucleophilic Reactions with Acetone in Pyrazole Ring Construction
The pyrazole ring itself can be constructed using acetone as a key building block in multicomponent reactions. A prominent example is the one-pot condensation of a ketone (e.g., acetone), an aldehyde, and a hydrazine salt. organic-chemistry.orgpharmaguideline.com This approach first forms a pyrazoline intermediate through the reaction of the α,β-unsaturated ketone (generated in situ from the aldehyde and acetone) with hydrazine. researchgate.netresearchgate.net The pyrazoline is then oxidized in the same pot to the aromatic pyrazole. organic-chemistry.orgresearchgate.net This method offers an efficient, metal-free route to variously substituted pyrazoles, where the choice of the starting ketone directly influences the substitution pattern on the final pyrazole ring. organic-chemistry.org Using acetone in this reaction provides a direct route to pyrazoles bearing a methyl group derived from the acetone precursor.
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion provides a versatile approach to synthesizing pyrazolyl ketones by modifying an existing pyrazole core. This allows for the strategic introduction of the acetone moiety onto a pyrazole ring that may already possess other desired substituents.
Introduction of the Acetone Moiety onto Pre-functionalized Pyrazole Rings
The most direct synthesis of this compound involves the N-alkylation of 3-methyl-1H-pyrazole. In this reaction, the pyrazole acts as a nucleophile, attacking an electrophilic three-carbon building block such as chloroacetone or bromoacetone (B165879). The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). The base deprotonates the N-H of the pyrazole, generating the more nucleophilic pyrazolate anion, which then displaces the halide on the acetone derivative via an SN2 mechanism. This method is highly efficient for preparing N-substituted pyrazolyl acetones.
Transformations of Pyrazolone Derivatives to Pyrazolyl Ketones
Pyrazolone derivatives, which exist in tautomeric equilibrium with hydroxypyrazoles, serve as versatile precursors for functionalized pyrazolyl ketones. rwth-aachen.de The C4 position of the pyrazolone ring is an active methylene (B1212753) group, rendering it nucleophilic. rjpbcs.com This reactivity can be exploited in Michael addition reactions with α,β-unsaturated compounds. For instance, the reaction of a 3-methyl-1H-pyrazol-5(4H)-one with an enone, often catalyzed by an organocatalyst, leads to the formation of a new carbon-carbon bond at the C4 position. rwth-aachen.deresearchgate.net This results in a highly functionalized pyrazolone derivative which itself is a type of pyrazolyl ketone, demonstrating a powerful strategy for building molecular complexity. rwth-aachen.de
Advanced and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. The synthesis of pyrazoles and their derivatives has benefited significantly from the application of catalyst-mediated processes, which often offer higher yields, milder reaction conditions, and greater selectivity.
Catalyst-Mediated Processes (e.g., Copper-catalyzed, Palladium-catalyzed, Nano-ZnO catalysis, Iodine-promoted)
Copper-Catalyzed Processes: Copper catalysts are effective in promoting the synthesis of pyrazoles through various mechanisms. One notable method is the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. acs.org This reaction proceeds via the formation of a hydrazonyl radical, which then undergoes cyclization. acs.org Copper catalysts, such as copper triflate (Cu(OTf)₂), have also been employed in cross-dehydrogenative coupling reactions to form pyrazole derivatives under aerobic conditions. acs.org These methods are advantageous due to their operational simplicity and use of air as a green oxidant. acs.org
Palladium-Catalyzed Processes: Palladium catalysis offers powerful tools for constructing complex heterocyclic systems. A novel approach for synthesizing polysubstituted pyrazoles involves the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones. organic-chemistry.org This method, utilizing catalysts like palladium(II) acetate (Pd(OAc)₂), provides access to a wide range of pyrazole structures with good tolerance for various functional groups. organic-chemistry.org Palladacycles have also been shown to be effective catalysts for the α-alkylation of ketones, a reaction that can be adapted for the functionalization of pyrazole-containing molecules. sci-hub.se
Nano-ZnO Catalysis: Nanostructured catalysts are at the forefront of green chemistry. Nano-zinc oxide (Nano-ZnO) has emerged as an efficient, reusable, and environmentally benign catalyst for the synthesis of pyrazole derivatives. nih.govrsc.org It is particularly effective in one-pot, four-component reactions for synthesizing pyranopyrazoles from an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. researchgate.netnanomaterchem.com The catalyst's high surface area and polar nature facilitate the reaction, often in aqueous media, leading to high yields and simple product isolation. nih.govresearchgate.net
| Catalyst System | Reactants | Product Type | Key Advantages |
| Ag/La-ZnO | Aryl aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | 4H-pyrano[2,3-c] pyrazoles | High efficiency, excellent yields, short reaction time, solvent-free, reusable catalyst. nih.govrsc.org |
| ZnO NPs | Benzaldehyde derivatives, malononitrile, maleic hydrazide | 1H-pyrazolo[1,2-a]pyridazine-5,8-diones | Green synthesis, good to excellent yields, simple work-up, reusable catalyst. rsc.org |
Iodine-Promoted Reactions: Molecular iodine is an inexpensive and readily available catalyst that can promote various organic transformations. In pyrazole synthesis, iodine promotes cascade reactions involving 1,3-dicarbonyl compounds to yield functionalized pyrazoles under mild conditions. rsc.org It can also mediate tandem reactions, such as pyrazole annulation followed by C-H sulfenylation, to create complex, substituted pyrazoles in an efficient manner. researchgate.net
| Catalyst/Promoter | Reactants | Product Type | Reaction Type |
| Iodine | 1,3-Dicarbonyl compounds, oxamic acid thiohydrazides | 3,4-Dicarbonyl-substituted pyrazoles | Cascade imination/halogenation/cyclization. rsc.org |
| Iodine | 1,3-Diarylpropane-1,3-dione, arylsulfonyl hydrazide | C4-Sulfenylated pyrazoles | Tandem pyrazole annulation and C-H sulfenylation. researchgate.net |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a significant enhancement over conventional heating methods for the preparation of pyrazolyl ketones, offering dramatic improvements in reaction times, efficiency, and yields. tandfonline.comniscpr.res.in The application of microwave dielectric heating accelerates chemical transformations by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique has been successfully utilized in various steps of pyrazole synthesis, including the cyclocondensation reactions that form the core pyrazole ring. tandfonline.comnih.gov
Research has demonstrated that reactions which typically require several hours of refluxing under conventional conditions can be completed in a matter of minutes or even seconds when subjected to microwave irradiation. niscpr.res.indergipark.org.tr For instance, the cyclocondensation of hydrazones with Vilsmeier-Haack reagent (POCl₃/DMF) to yield 4-formylpyrazoles, a key intermediate for many pyrazolyl ketones, was completed in 45-120 seconds under microwave irradiation, compared to 3-5 hours with conventional heating, along with an improvement in product yield. niscpr.res.in Similarly, the synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-one derivatives by reacting ethyl acetoacetate with a substituted hydrazine was achieved in just 2-4 minutes under microwave conditions. dergipark.org.tr
The benefits of microwave assistance extend to multicomponent reactions as well. One-pot syntheses of pyrano[2,3-c]pyrazoles have been reported under solvent-free conditions, where a mixture of aryl hydrazine, β-ketoesters, an aromatic aldehyde, and malononitrile were heated sequentially under microwave irradiation, affording the final products in excellent yields (92–99%) within minutes. rsc.org This efficiency is particularly valuable in the construction of small molecule libraries for applications such as drug discovery, where rapid access to a diverse range of compounds is crucial. tandfonline.comnih.gov The synthesis of 5-aminopyrazol-4-yl ketones, for example, is rapidly achieved using microwave heating for both the initial condensation and the subsequent heterocyclocondensation steps. nih.gov
| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantages of Microwave Method | Reference |
|---|---|---|---|---|
| Cyclocondensation of Hydrazone with Vilsmeier-Haack Reagent | 3-5 hours | 45-120 seconds | Drastic reduction in reaction time, improved yield. | niscpr.res.in |
| Synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones | Not specified | 2-4 minutes | Rapid and efficient synthesis. | dergipark.org.tr |
| One-pot synthesis of pyrano[2,3-c]pyrazoles | Longer reaction times | ~25 minutes (total irradiation) | High yields (92-99%), solvent-free conditions. | rsc.org |
| Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines | 3-4 hours | 2-4 minutes | Good to excellent yields, mild reaction conditions. | sciforum.net |
Phase Transfer Catalysis for Enhanced Yields
Phase Transfer Catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. theaic.orgcrdeepjournal.org In the synthesis of pyrazolyl ketones and other N-alkylpyrazoles, PTC offers a convenient and mild alternative to methods that require strong bases or high temperatures, often resulting in high yields and improved selectivity. researchgate.netsemanticscholar.org The technique typically involves a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, which transports an anion from the aqueous or solid phase to the organic phase where it can react with the organic substrate. acsgcipr.orgprinceton.edu
The N-alkylation of pyrazoles is a common application of PTC. High yields of N-alkylpyrazoles can be obtained by performing the alkylation of pyrazole without a solvent, which simplifies the process and reduces environmental impact. researchgate.net Quaternary ammonium salts, such as Tetrabutylammonium bromide (TBAB), are frequently employed as catalysts. researchgate.net For instance, the alkylation of heterocyclic compounds with an acidic N-H bond, including pyrazole, can be successfully carried out in diethyl ether using 18-crown-6 as a catalyst and potassium tert-butoxide as the base, leading to exclusive N-alkylation. researchgate.net
PTC is not limited to simple alkylations; it has also been effectively used for more complex transformations, including enantioselective functionalizations. chemistryviews.org The asymmetric alkylation of 4-substituted pyrazolones has been achieved with excellent enantioselectivities using amide-based Cinchona alkaloids as chiral phase-transfer catalysts. chemistryviews.orgacs.org These reactions employ readily available alkylating agents like propargyl bromide, allyl bromide, and benzyl bromide, demonstrating the versatility of the method. acs.org The catalyst's structure, featuring hydrogen bond donors and bulky substituents, is crucial for inducing high stereoselectivity. chemistryviews.org The choice of base (e.g., K₂CO₃, KF) and solvent can also be optimized to achieve high conversion and selectivity. researchgate.net
| Reaction Type | Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|---|
| N-alkylation of pyrazole | Quaternary ammonium salts | Solvent-free | High yields of N-alkylpyrazoles. | researchgate.net |
| N-alkylation of various heterocycles | 18-crown-6 | Potassium tert-butoxide (base), diethyl ether (solvent) | Convenient, mild, and exclusive N-alkylation. | researchgate.net |
| Enantioselective propargylation of 4-substituted pyrazolones | Amide-based Cinchona alkaloid | KF (base), PhCF₃ (solvent), room temperature | Good to excellent enantioselectivities (up to 98% ee). | chemistryviews.orgacs.org |
| Acylation of 3-hydroxy-5-substituted-1H-pyrazoles | Tetrabutylammonium bromide (TBAB) | Acetonitrile/K₂CO₃ (liquid/solid phases), 25°C | Selective O-acylation or N,O-diacylation depending on the acylating agent. | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 1 3 Methyl 1h Pyrazol 1 Yl Acetone
Reactivity Profiling of the Pyrazole (B372694) Ring
The pyrazole ring is an electron-rich heteroaromatic system containing two adjacent nitrogen atoms. This electron richness generally predisposes the ring to electrophilic attack rather than nucleophilic substitution.
Electrophilic Substitution at the Pyrazole Core
The pyrazole ring is considered a π-excessive aromatic heterocycle. nih.gov Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically occur at the C4 position. nih.govpharmaguideline.comresearchgate.net This preference is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. rrbdavc.org The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most nucleophilic and thus the most susceptible to electrophilic attack. pharmaguideline.comchemicalbook.com
The methyl group at the C3 position is an electron-donating group, which further activates the pyrazole ring towards electrophilic substitution, reinforcing the inherent reactivity at the C4 position. libretexts.org In the case of 1-(3-methyl-1H-pyrazol-1-yl)acetone, the acetone (B3395972) substituent at the N1 position is electron-withdrawing, which deactivates the ring. However, the C4 position remains the most favorable site for electrophilic attack. For instance, nitration of similar N-substituted pyrazoles readily yields the 4-nitro derivative. smolecule.com
Table 1: Regioselectivity in Electrophilic Substitution of Pyrazoles
| Reaction Type | Reagents | Primary Product Position | Reference |
| Nitration | HNO₃ / H₂SO₄ | C4 | rrbdavc.org |
| Halogenation | Br₂, Cl₂ | C4 | researchgate.net |
| Sulfonation | H₂SO₄ | C4 | researchgate.net |
| C-H Amination | Azidium ions | C4 | acs.org |
Nucleophilic Attack and Ring Opening/Rearrangement Potentials
Generally, the electron-rich pyrazole ring is resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. chim.it The C3 and C5 positions are considered electrophilic due to the adjacent nitrogen atoms and are the most likely sites for nucleophilic attack, should it occur. nih.govresearchgate.net
Ring-opening of the pyrazole core is an uncommon reaction that typically requires harsh conditions, such as the presence of a very strong base or electrolytic oxidation. chemicalbook.com Deprotonation at the C3 position by a strong base can, in some cases, lead to ring cleavage. pharmaguideline.comchemicalbook.com Additionally, certain substituted pyrazoles, particularly those with an amino group at C5, can undergo oxidative ring-opening under milder, metal-free conditions. researchgate.net For this compound, without such activating groups, the pyrazole ring is expected to be quite stable and resistant to ring-opening under normal conditions.
Transformative Chemistry of the Acetone Carbonyl Group
The acetone moiety attached to the N1 position of the pyrazole ring possesses a reactive carbonyl group that readily participates in a variety of chemical transformations common to ketones. The electron-withdrawing nature of the N-pyrazolyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple ketones like acetone.
Nucleophilic Addition Reactions at the Carbonyl Center
The electrophilic carbonyl carbon of this compound is a prime target for a wide range of nucleophiles. These reactions follow the general mechanism of nucleophilic addition, where the nucleophile attacks the carbonyl carbon, and the π-bond of the carbonyl group is broken, forming a tetrahedral intermediate that is subsequently protonated to yield an alcohol.
Common nucleophilic addition reactions include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com
Grignard Reactions: Reaction with organometallic reagents, such as Grignard reagents (R-MgX), results in the formation of tertiary alcohols. youtube.com
Condensation Reactions (e.g., Schiff Base Formation)
Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule. researchgate.net A prominent example is the formation of Schiff bases (imines). This compound can react with primary amines to form the corresponding N-substituted imines. ekb.egekb.eg These reactions are often catalyzed by acid and are typically reversible. researchgate.net
The general reaction is: R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O
These pyrazole-based Schiff bases are valuable intermediates in the synthesis of more complex heterocyclic systems and are studied for their coordination chemistry. researchgate.netnih.gov
Enolization and Reactions Involving Enolate Intermediates
Like other ketones with α-hydrogens, this compound can undergo enolization to form an enol or, in the presence of a base, an enolate. bham.ac.uk The protons on the methyl group adjacent to the carbonyl are acidic (pKa ≈ 20) and can be removed by a suitable base. ucsb.edumasterorganicchemistry.com
Table 2: Formation of Enolates from Ketones
| Base | Result | Control | Reference |
| Alkoxides (e.g., NaOEt) | Equilibrium mixture of ketone and enolate | Thermodynamic | bham.ac.uk |
| Lithium diisopropylamide (LDA) | Quantitative, irreversible deprotonation | Kinetic | youtube.comyoutube.com |
The resulting enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon. bham.ac.uk This reactivity allows for several important C-C bond-forming reactions:
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an Sₙ2 reaction. masterorganicchemistry.com
Aldol Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule (of itself or a different aldehyde/ketone) to form a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. youtube.com
The formation of the enolate and its subsequent reactions provide a versatile pathway for elaborating the acetone side chain of the molecule, enabling the synthesis of a wide array of derivatives.
Reactivity of the Methyl Group at the Pyrazole C3 Position
The methyl group at the C3 position of the pyrazole ring, while generally stable, can be induced to participate in several types of chemical reactions, including alkylation, acylation, and oxidation. These transformations highlight the influence of the pyrazole ring on the reactivity of its substituents.
Alkylation and Acylation Processes
The alkylation and acylation of pyrazole derivatives are fundamental processes for introducing new functional groups and synthesizing more complex molecules. researchgate.net In the context of this compound, these reactions can occur at various positions, but the reactivity of the C3-methyl group is of particular interest.
Alkylation of pyrazole rings can be achieved using various alkylating agents, often in the presence of a base. For instance, the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) has been demonstrated as an effective method. semanticscholar.org This approach provides an alternative to methods requiring strong bases or high temperatures. semanticscholar.org The regioselectivity of alkylation on unsymmetrical pyrazoles is often controlled by steric factors. semanticscholar.org Research on similar pyrazole systems, such as 3-methyl-1-phenyl-pyrazol-5-one, has shown that C-acylation can be selectively achieved over O-acylation by using calcium hydroxide (B78521). researchgate.net This base promotes the formation of the enol tautomer and protects the hydroxyl group as a complex, directing the acylating agent to the carbon atom. researchgate.net
A study on the alkylation of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan with bromoacetone (B165879) resulted in pairs of regioisomeric N-acetonylation products. researchgate.net This underscores the potential for multiple reaction sites in complex pyrazole-containing molecules.
Detailed research findings on the alkylation and acylation of the C3-methyl group of this compound itself are not extensively documented in the provided search results. However, the principles derived from related pyrazole chemistries suggest that direct functionalization of this methyl group would likely require specific activation, as the pyrazole ring itself and the N1-acetone substituent are more common sites for these reactions.
Table 1: Examples of Alkylation and Acylation Reactions on Pyrazole Systems
| Pyrazole Derivative | Reagent(s) | Product Type | Key Findings |
|---|---|---|---|
| 4-Chloropyrazole | Phenethyl trichloroacetimidate, CSA | N-alkylated pyrazole | Brønsted acid catalysis provides good yields. semanticscholar.org |
| 3-Methyl-1-phenyl-pyrazol-5-one | p-Toluoyl chloride, Ca(OH)₂ | C-acylated pyrazolone (B3327878) | Calcium hydroxide promotes selective C-acylation. researchgate.net |
| Isomeric nitropyrazoles with a furazanyl moiety | Bromoacetone | N-acetonylated pyrazoles | Formation of regioisomeric products. researchgate.net |
Oxidative Transformations of the Methyl Group
The oxidation of the methyl group at the C3 position of this compound can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids. This transformation is a valuable tool for introducing new functionalities into the pyrazole ring system. The pyrazole ring itself is generally resistant to oxidation. nih.gov
The search results provide examples of oxidative reactions on related pyrazole compounds. For instance, the oxidation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with tert-butyl hydroperoxide (TBHP) in the presence of a copper(I) iodide catalyst leads to the formation of an azo compound, demonstrating the reactivity of the pyrazole system under oxidative conditions. nih.gov Another study describes the oxidative functionalization of an aldehyde with pyrazole to form an acyl pyrazole, utilizing an oxoammonium salt as the oxidant. researchgate.net
While direct evidence for the oxidation of the C3-methyl group of this compound is not explicitly detailed, the general principles of methyl group oxidation on heterocyclic rings suggest that this transformation is feasible. The choice of oxidizing agent and reaction conditions would be crucial in achieving the desired level of oxidation and avoiding side reactions on the acetone moiety or the pyrazole ring itself. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used for the oxidative coupling of enolsilanes with pyrazoles to form α-pyrazole ketones. nih.govnih.gov
Table 2: Examples of Oxidative Reactions in Pyrazole Chemistry
| Starting Material | Oxidant/Catalyst | Product Type | Key Observation |
|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | TBHP/CuI | Azo compound | Oxidative dehydrogenative coupling. nih.gov |
| 3,5-di-tert-butylbenzaldehyde and pyrazole | 4-acetamido-TEMPO nitrate | Acyl pyrazole | Oxidative amidation. researchgate.net |
| Enolsilanes and Pyrazoles | Ceric Ammonium Nitrate (CAN) | α-Pyrazole ketones | Oxidative coupling. nih.govnih.gov |
Overarching Mechanistic Insights into Reactions
The reactivity of this compound is not limited to the individual functional groups but also involves overarching mechanistic pathways that encompass the entire molecule. These include radical reactions, cycloadditions, and regioselective transformations.
Radical Reaction Pathways
Radical reactions offer a powerful avenue for the functionalization of heterocyclic compounds. Recent studies have highlighted the generation of alkyl radicals from ketones through condensation with N′-methylpicolino-hydrazonamide (MPHA) and subsequent aromatization-driven deacylative C-C bond activation. researchgate.net This strategy allows for the conversion of methyl ketones into alkyl radical precursors. researchgate.net
Another relevant pathway involves the generation of a hydrazonyl radical from β,γ-unsaturated hydrazones, which then undergoes cyclization and C=C bond cleavage to form pyrazole derivatives. organic-chemistry.org The formation of radical-cation intermediates has also been proposed in the ceric ammonium nitrate-mediated oxidative coupling of enolsilanes with pyrazoles. nih.gov Furthermore, the photoreduction of a Lewis acid-activated aryl cyclopropyl (B3062369) ketone can lead to a ring-opened distonic radical anion, which can then participate in intramolecular reactions. nih.gov
Cycloaddition Reactions in the Presence of the Pyrazole Ring
The pyrazole ring can participate in cycloaddition reactions, a versatile method for constructing more complex heterocyclic systems. The 1,3-dipolar cycloaddition of diazo compounds to alkynes is a well-established method for synthesizing pyrazoles, often proceeding with ease upon heating. rsc.org This type of reaction is fundamental to the formation of the pyrazole ring itself.
More complex cycloaddition reactions involving pre-formed pyrazoles have also been explored. For instance, the [3+2] cycloaddition of pyridazinium ylides with dimethyl acetylenedicarboxylate (B1228247) (DMAD) or methyl propiolate can lead to the formation of pyrrolopyridazines. nih.gov The regioselectivity of such reactions is a key consideration. nih.gov Another example is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones for the regioselective synthesis of polysubstituted pyrazoles. acs.org
While the direct participation of the pyrazole ring of this compound in cycloaddition reactions is not explicitly detailed in the provided results, the existing literature on pyrazole chemistry suggests that this molecule could act as a synthon in various cycloaddition strategies, potentially after suitable functionalization. The synthesis of pyrazoles through the cycloaddition of nitrilimines with alkenes or alkynes is a common approach that highlights the importance of this reaction type in pyrazole chemistry. nih.govresearchgate.net
Regioselective Transformations of the Pyrazolyl Ketone
Regioselectivity is a critical aspect of the chemical transformations of this compound, given the presence of multiple reactive sites. The synthesis of this compound and its derivatives often relies on regioselective reactions. For example, the N-acylation of 3,5-dimethylpyrazole (B48361) with chloroacetone (B47974) in the presence of potassium carbonate is a regioselective process. Similarly, iodine-catalyzed cyclocondensation reactions can exhibit high regioselectivity in the formation of substituted pyrazoles.
The regioselective synthesis of N-carbonylvinylated pyrazoles has been achieved through the Michael addition of pyrazoles to conjugated carbonyl alkynes, with the reaction conditions influencing the stereochemical outcome. mdpi.com In the case of asymmetrically substituted pyrazoles, this method demonstrates good regioselectivity. mdpi.com The regioselective alkylation of unsymmetrical ketones is a long-standing challenge in organic chemistry, with the choice of base and reaction conditions playing a crucial role in determining the site of alkylation. researchgate.net
Furthermore, the iodination of 1-aryl-3-CF₃-1H-pyrazoles has been shown to be highly regioselective, with the reaction conditions dictating whether iodination occurs at the C4 or C5 position of the pyrazole ring. nih.gov These examples underscore the importance of carefully controlling reaction parameters to achieve the desired regiochemical outcome in transformations involving pyrazolyl ketones.
Coordination Chemistry of 1 3 Methyl 1h Pyrazol 1 Yl Acetone and Its Metal Complexes
Ligand Design Principles and Coordination Modes
The coordination behavior of 1-(3-methyl-1H-pyrazol-1-yl)acetone is governed by the presence of two key donor groups: the sp2-hybridized nitrogen atom of the pyrazole (B372694) ring and the oxygen atom of the acetone (B3395972) moiety. This arrangement allows for various coordination modes, which can be influenced by factors such as the nature of the metal ion, the counter-ion, and the reaction conditions.
Monodentate Coordination through the Pyrazole Nitrogen Atom
In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center exclusively through the lone pair of electrons on the pyrazole nitrogen atom. This type of coordination is common for pyrazole derivatives, where the nitrogen atom acts as a Lewis base. researchgate.net The acetone group, in this case, remains uncoordinated. This monodentate coordination is often observed in the formation of coordination polymers and complexes where other ligands or solvent molecules occupy the remaining coordination sites of the metal ion. For instance, in related pyrazole-containing ligands, monodentate coordination through the pyrazole nitrogen has been well-documented. researchgate.net
Bidentate Chelation Involving Pyrazole Nitrogen and Ketone Oxygen
The presence of the acetone group in close proximity to the pyrazole ring allows for the formation of a stable five-membered chelate ring through bidentate coordination. In this mode, the ligand coordinates to the metal ion via both the pyrazole nitrogen and the ketone oxygen. This chelation is a common feature for ligands containing both a pyrazole ring and a side chain with a donor atom. While direct structural evidence for this compound acting as a bidentate ligand is not extensively reported, the coordination behavior of the analogous ligand (3,5-dimethyl-1H-pyrazol-1-yl)ethanol has been studied, revealing a bidentate coordination mode involving the pyrazole nitrogen and the hydroxyl oxygen. This suggests a strong potential for this compound to behave similarly, with the ketone oxygen participating in chelation.
Polydentate and Bridging Ligand Architectures
Beyond simple monodentate and bidentate coordination, this compound has the potential to participate in more complex coordination architectures. The pyrazole ring itself can act as a bridging ligand between two metal centers, a well-established coordination mode for pyrazolate anions. researchgate.net Furthermore, the exocyclic nitrogen atom can also be involved in coordination, leading to polydentate behavior. In the context of polynuclear complexes, pyrazole-based ligands have been shown to form a variety of structures, including discrete clusters and extended coordination polymers. researchgate.netaustraliaawardsindonesia.org The flexibility of the acetonyl group in this compound could allow for the formation of unique bridging modes, contributing to the construction of higher-dimensional metal-organic frameworks.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, to elucidate their structure and bonding.
Coordination with Transition Metal Ions (e.g., Cu(II), Zn(II), Cd(II), Pb(II), Fe(II), Mn, Ru, Ir, Ni, Ag(I), Pt(II))
A wide range of transition metal complexes with pyrazole-based ligands have been synthesized and structurally characterized. While specific studies on this compound are limited, the coordination chemistry of closely related ligands provides valuable insights into its potential interactions with various transition metals.
Copper(II) Complexes: Copper(II) complexes with pyrazole-derived ligands have been extensively studied. For instance, a Cu(II) complex with 1-phenyl-3-methyl-4-acyl-5-pyrazolone has been synthesized and structurally characterized, revealing a square pyramidal coordination geometry around the copper ion. researchgate.net
Zinc(II) and Cadmium(II) Complexes: Zinc(II) and Cadmium(II) complexes with (3,5-dimethyl-1H-pyrazol-1-yl)ethanol have been reported, demonstrating the bidentate coordination of the ligand. In the case of a Cd(II) complex with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the metal center is coordinated by two pyrazole ligands and two chloride anions. nih.gov
Lead(II) Complexes: The binding affinity of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol for Pb(II) has been investigated, indicating the potential for complex formation.
Iron(II) Complexes: Iron(II) complexes with pyrazole-containing ligands have been synthesized as models for the active sites of enzymes. australiaawardsindonesia.org For example, heteroleptic mononuclear Fe(II) coordination complexes with 3,5-dimethyl-1-(2′-pyridyl)-pyrazole and aromatic sulfonate ligands have been reported. nih.gov
Manganese Complexes: Manganese complexes with NNN pincer ligands based on a pyrazole framework have been synthesized and characterized. nih.govmdpi.com These complexes exhibit an octahedral geometry with the pincer ligand coordinated in a tridentate manner. mdpi.com
Ruthenium and Iridium Complexes: Ruthenium(II) complexes with pyridyl-pyrazole ligands have been shown to be photoresponsive. nih.gov The coordination chemistry of iridium with pyrazole-containing ligands has also been explored, often leading to cyclometalated complexes. researchgate.net
Nickel(II) Complexes: Nickel(II) complexes with pyrazole-derived ligands have been synthesized, and their crystal structures have been determined. researchgate.net For example, a mononuclear nickel(II) complex with (3-acetyl-4-methyl-1H-pyrazol-1-ide-5-carboxylato) and two 1,10-phenanthroline (B135089) ligands has been reported to have a slightly distorted octahedral geometry. nih.gov
Silver(I) Complexes: The self-assembly of silver(I) complexes with 1,3-di-N-pyrazolyl ligands has been studied, revealing that the flexibility of the ligand influences the supramolecular architecture of the resulting complexes. nih.gov
Platinum(II) Complexes: Platinum(II) complexes with pyrazole-containing ligands have been synthesized and their cytotoxic activities have been evaluated. These complexes often feature monodentate coordination of the pyrazole ligand. mdpi.com
The following table summarizes selected structural data for metal complexes with ligands analogous to this compound.
| Metal Ion | Ligand | Coordination Geometry | Key Structural Features | Reference |
| Cu(II) | 1-phenyl-3-methyl-4-acyl-5-pyrazolone | Square pyramidal | Five-coordinate Cu(II) | researchgate.net |
| Cd(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | Not specified | Bidentate coordination | |
| Fe(II) | 3,5-dimethyl-1-(2′-pyridyl)-pyrazole | Octahedral | Fe-N4O2 coordination environment | nih.gov |
| Mn(I) | NNN pincer pyrazole ligand | Octahedral | Tridentate coordination | mdpi.com |
| Ni(II) | 3-acetyl-4-methyl-1H-pyrazol-1-ide-5-carboxylate | Distorted octahedral | N,O-chelating pyrazolate | nih.gov |
Complex Formation with Main Group Elements
The coordination chemistry of pyrazole-based ligands is not limited to transition metals. There is growing interest in their complexes with main group elements. Acylpyrazolones, which are structurally related to this compound, have been shown to form complexes with a variety of main group elements, including sodium, magnesium, and calcium. acs.orgnih.gov
In these complexes, the acylpyrazolone ligand typically acts as a bidentate chelator through its two oxygen atoms. For example, magnesium and calcium complexes of acylpyrazolones have been synthesized and structurally characterized, revealing octahedral coordination geometries with two pyrazolonates in the equatorial plane and solvent molecules in the axial positions. acs.orgnih.gov The formation of these complexes demonstrates the versatility of pyrazole-based ligands in coordinating to a wide range of metal ions, including those from the s-block of the periodic table.
The following table presents data on complexes of main group elements with acylpyrazolone ligands, which serve as analogues for the potential coordination behavior of this compound.
| Main Group Element | Ligand System | Coordination Environment | Structural Characteristics | Reference |
| Sodium | Acylpyrazolone | Octahedral | Polymeric structure via H-bonding | nih.gov |
| Magnesium | Acylpyrazolone | Octahedral | Two pyrazolonates and two solvent molecules | acs.orgnih.gov |
| Calcium | Acylpyrazolone | Octahedral | Two pyrazolonates and two solvent molecules | acs.orgnih.gov |
Role as a "Scorpionate" Ligand Derivative
The term "scorpionate" ligand was first coined to describe poly(pyrazolyl)borate ligands, which bind to a metal center in a tridentate fashion, resembling a scorpion grasping its prey with two pincers (two pyrazole rings) and stinging it with its tail (the third donor group). eiu.edu These ligands are prized for their ability to form stable and versatile multidentate coordination complexes with a wide range of metals. eiu.edu
While classic scorpionates are tridentate ligands based on a central boron or carbon atom linking three pyrazole rings, this compound can be considered a derivative of this class. It contains both a pyrazole ring, a key component of scorpionates, and a keto-functionalized side chain. In its deprotonated (enolate) form, it typically acts as a bidentate N,O-chelating agent, using the pyrazolyl nitrogen and the enolate oxygen to bind to a metal center. This N,O-coordination forms a stable six-membered chelate ring. acs.org
The versatility of pyrazole-based ligands allows for modifications that influence their coordination behavior. Functionalizing the backbone can alter the nucleophilicity of the donor groups, and the introduction of different substituents can impact the supramolecular structure of the resulting metal complexes. eiu.edu Therefore, while not a true tridentate scorpionate, this compound belongs to the broader family of pyrazolyl ligands that have expanded the scope of scorpionate chemistry beyond the original tris(pyrazolyl) systems.
Structure-Coordination Relationship Studies
The coordination behavior of pyrazolyl ketone ligands like this compound is governed by a delicate interplay of steric and electronic factors. These factors dictate the conformation of the ligand upon binding and the ultimate geometry and stability of the metal complex.
Steric hindrance plays a crucial role in the coordination chemistry of pyrazole-based ligands. researchgate.net The size and position of substituents on the pyrazole ring and the chelating side chain can directly influence the ligand's conformation and its ability to bind to a metal. In this compound, the methyl group at the 3-position of the pyrazole ring introduces steric bulk.
Research on related pyrazolone (B3327878) systems demonstrates that steric crowding can be a determining factor in the coordination geometry. For instance, in certain iron(II) complexes, significant steric hindrance between ligands can prevent the spin-crossover (SCO) phenomenon, effectively locking the complex in a high-spin state. ub.edu This blocking is attributed to the energetic penalty required to adopt a more compact low-spin geometry, which would increase inter-ligand repulsion. ub.edu In a study of ruthenium arene complexes, replacing a methyl group with a bulkier phenyl group on the pyrazolone ring induced a switch in coordination from the typical N,N-chelation to an N,O-binding mode to alleviate steric strain. acs.orgunicam.it This highlights how relatively small changes to the ligand backbone can lead to profound differences in the final complex structure. The degree of steric crowding around the metal center can even lead to the degradation of scorpionate ligands in some cases. researchgate.net
The electronic properties of the ligand are as critical as steric factors in determining the nature of the metal-ligand bond. The electron density on the donor atoms—the pyrazolyl nitrogen and the enolate oxygen—directly affects the binding affinity for a given metal center. Substituents on the pyrazole ring can alter this electron density through inductive or resonance effects. eiu.edu
Studies on pyrazolone-containing ligands have shown that the introduction of electron-withdrawing groups, such as a trifluoroacetyl moiety, can significantly alter the electronic structure and favor a specific coordination mode. acs.orgunicam.it The stability of metal complexes is also influenced by the electronic nature of the metal and ligand. The formation and stability constants of complexes are affected by factors such as the acidity of the metal center and the basicity of the ligand. researchgate.netmocedes.org For instance, the stability of silver(I) complexes with pyrazolyl-pyridine ligands was found to be highly dependent on the pH of the solution, which controls the protonation state and thus the donor ability of the ligand's nitrogen atoms. mocedes.org Theoretical calculations, such as Density Functional Theory (DFT), are often employed to understand the charge transfer occurring within the molecules and to rationalize the observed stabilities and coordination preferences based on the ligand's molecular orbitals. researchgate.netunicam.it
Catalytic Applications of Pyrazolyl Ketone Metal Complexes
Metal complexes derived from pyrazole and its derivatives are not just of structural interest; they are also highly effective catalysts in a variety of chemical reactions. researchgate.net The tunable steric and electronic properties of these ligands allow for the fine-tuning of the catalytic activity of the metal center.
Complexes featuring pyrazolyl ligands have demonstrated significant catalytic activity in a range of important organic transformations. Homoscorpionate tris(pyrazol-1-yl)methane (B1237147) metal complexes, for example, are used to catalyze the mild oxidation of alkanes and alkenes, as well as the Baeyer–Villiger oxidation of ketones using hydrogen peroxide as a green oxidant. epa.gov
Iridium complexes supported by pyrazolyl-borate ligands have been shown to be efficient catalysts for the transfer hydrogenation of ketones and aldehydes, using isopropanol (B130326) as the hydrogen source. rsc.orgresearchgate.net This reaction is a fundamental process in organic synthesis for the production of alcohols. Furthermore, copper(I) has been used to catalyze the sulfenylation of related 1-aryl-5-pyrazolones, demonstrating a method for C-S bond formation. researchgate.net The versatility of these catalytic systems stems from the robust coordination environment provided by the pyrazolyl-based ligand, which stabilizes the metal center in various oxidation states throughout the catalytic cycle.
The activation of traditionally inert carbon-hydrogen (C-H) bonds is a major goal in modern chemistry, as it offers a more direct and atom-economical route to complex molecules. Metal complexes with pyrazolyl ligands have emerged as promising players in this field. researchgate.net
Research has shown that iridium-tris(pyrazolyl)borate complexes can mediate the selective ortho-C-H activation of aromatic ketones. rsc.org The proposed mechanism involves the initial formation of an Ir(III) η¹-ketone adduct, which then undergoes intramolecular C-H activation. rsc.orgresearchgate.net In some systems, the regioselectivity of the C-H activation (e.g., meta- or para-activation) can be controlled by the steric and electronic profile of the ketone substrate, leading to the formation of unique dimeric and trimeric metal-organic architectures. researchgate.net These findings underscore the potential of pyrazolyl-containing ligand scaffolds to facilitate challenging C-H functionalization reactions, paving the way for novel synthetic methodologies.
Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed investigation of molecular structures in solution and the solid state. For 1-(3-methyl-1H-pyrazol-1-yl)acetone, a combination of one- and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon signals, offering unambiguous evidence for its chemical constitution.
High-Resolution ¹H NMR Chemical Shift Analysis and Coupling Pattern Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. Based on the analysis of structurally related pyrazole (B372694) derivatives, the anticipated chemical shifts and coupling patterns can be predicted.
The protons of the pyrazole ring are expected to appear as doublets in the aromatic region of the spectrum. Specifically, the proton at position 5 (H-5) would likely resonate further downfield than the proton at position 4 (H-4) due to the influence of the adjacent nitrogen atom and the acetonyl substituent. The coupling between these two protons would result in a characteristic doublet for each signal, with a typical coupling constant (J) in the range of 2-3 Hz.
The methyl group attached to the pyrazole ring at position 3 (3-CH₃) is anticipated to appear as a singlet in the upfield region, typically around 2.0-2.5 ppm. The methylene (B1212753) protons (N-CH₂) of the acetone (B3395972) moiety are expected to resonate as a singlet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The terminal methyl protons of the acetone group (CO-CH₃) would also appear as a singlet, typically at a chemical shift of approximately 2.1-2.4 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (pyrazole) | 7.4 - 7.6 | d | 2.0 - 3.0 |
| H-4 (pyrazole) | 6.0 - 6.2 | d | 2.0 - 3.0 |
| N-CH₂ (acetonyl) | 5.0 - 5.3 | s | - |
| 3-CH₃ (pyrazole) | 2.2 - 2.4 | s | - |
| CO-CH₃ (acetonyl) | 2.1 - 2.3 | s | - |
Note: The predicted values are based on the analysis of similar pyrazole derivatives and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.
High-Resolution ¹³C NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The carbonyl carbon (C=O) of the acetone group is expected to be the most downfield signal, typically appearing in the range of 200-210 ppm. The carbons of the pyrazole ring will resonate in the aromatic region. The C-3 and C-5 carbons are generally observed at lower field compared to the C-4 carbon. The signal for C-3 will be influenced by the attached methyl group, while the C-5 signal will be affected by the acetonyl substituent. The methyl carbon of the 3-methyl group is expected in the upfield region, around 10-15 ppm, while the methylene carbon of the acetonyl group will be shifted downfield due to the adjacent nitrogen. The terminal methyl carbon of the acetone group will also appear in the upfield region. In N-unsubstituted pyrazoles, tautomerism can lead to broadened signals for C-3 and C-5; however, in this N-substituted derivative, sharp signals are expected.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (acetonyl) | 205 - 208 |
| C-5 (pyrazole) | 138 - 142 |
| C-3 (pyrazole) | 148 - 152 |
| C-4 (pyrazole) | 105 - 108 |
| N-CH₂ (acetonyl) | 55 - 60 |
| CO-CH₃ (acetonyl) | 28 - 32 |
| 3-CH₃ (pyrazole) | 12 - 15 |
Note: The predicted values are based on the analysis of similar pyrazole derivatives and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Signal Assignments
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of all signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would unequivocally establish the coupling between the H-4 and H-5 protons of the pyrazole ring, as a cross-peak would be observed between these two signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the protonated carbons, such as C-4, C-5, the N-CH₂ group, and both CH₃ groups, by correlating their respective ¹H and ¹³C signals.
Solid-State NMR for Conformational and Packing Analysis
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline form. While solution NMR provides information about the time-averaged structure of a molecule, ssNMR can reveal details about specific conformations and intermolecular interactions present in the solid state. For pyrazole derivatives, ssNMR has been particularly useful in studying tautomerism and hydrogen bonding patterns. In the case of this compound, ssNMR could provide insights into the molecular packing in the crystal lattice and identify any specific intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, that might influence its solid-state conformation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Vibrational Mode Assignments (e.g., C=O stretch, C=N stretch, aromatic ring vibrations)
The IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.
The most prominent feature is expected to be the strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic environment.
The C=N stretching vibration of the pyrazole ring is expected to give rise to a medium to strong absorption band in the range of 1500-1600 cm⁻¹. Additionally, aromatic C=C stretching vibrations from the pyrazole ring would also appear in this region, often as a series of bands.
Other significant absorptions would include the C-H stretching vibrations of the methyl and methylene groups, which are expected just below 3000 cm⁻¹, and the C-H bending vibrations, which typically appear in the 1350-1470 cm⁻¹ region. The fingerprint region, below 1500 cm⁻¹, will contain a complex pattern of absorptions that are unique to the molecule and can be used for identification purposes by comparison with a reference spectrum.
Table 3: Predicted IR Vibrational Mode Assignments for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1700 - 1725 | Strong |
| C=N Stretch (Pyrazole) | 1500 - 1600 | Medium - Strong |
| C=C Stretch (Pyrazole) | 1450 - 1550 | Medium - Variable |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-H Bend (Aliphatic) | 1350 - 1470 | Medium - Variable |
Note: The predicted values are based on the analysis of similar compounds and general IR correlation tables. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is essential for confirming the elemental composition of the molecule. The molecular formula of this compound is C7H10N2O. scbt.com The exact mass calculated for this formula allows for unambiguous confirmation, distinguishing it from other potential isomers. This technique is routinely used to verify the identity of novel heterocyclic compounds. mdpi.com
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) | Nominal Mass (Da) |
|---|---|---|---|
| C7H10N2O | Monoisotopic | 138.07931 | 138 |
| Average | 138.16780 | 138 |
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable information about its structural components. The fragmentation pattern of this compound is predictable based on the established fragmentation of ketones and pyrazole rings. The molecular ion peak (M+) would be observed at m/z 138. Key fragmentation pathways would likely include:
Alpha-cleavage: Loss of a methyl radical (•CH3) from the acetone moiety to form a stable acylium ion at m/z 123.
McLafferty-type rearrangement (if sterically possible): Although less likely for this specific structure, it is a common pathway for ketones.
Cleavage of the N-C bond: Fission of the bond connecting the pyrazole ring and the acetone side chain, leading to fragments corresponding to the pyrazole ring (m/z 81 for 3-methylpyrazole (B28129) cation) and the acetonyl radical or cation.
Ring fragmentation: Cleavage of the pyrazole ring itself, a common feature in the mass spectra of pyrazole derivatives. nist.gov
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 138 | [C7H10N2O]+• | Molecular Ion (M+•) |
| 123 | [M - CH3]+ | Loss of a methyl radical from the acetyl group |
| 95 | [C5H7N2]+ | Loss of acetyl radical (•COCH3) |
| 81 | [C4H5N2]+ | 3-methyl-1H-pyrazolyl cation |
| 43 | [C2H3O]+ | Acetyl cation |
In electrospray ionization (ESI) mass spectrometry, which is performed on samples in solution, molecules often form adducts with protons or other cations present in the solvent. For this compound, the most common ion observed would be the protonated molecule, [M+H]+, at m/z 139. Depending on the solvent system and additives used, other adducts may also be detected. For example, the formation of sodium [M+Na]+ or potassium [M+K]+ adducts is common. If acetonitrile is used as a solvent, an acetonitrile adduct [M+CH3CN+H]+ might be observed. citeab.com The study of such adducts can sometimes provide additional information about the molecule's sites of basicity and its interaction with the solvent environment. The formation of ion-molecule adducts is a well-documented phenomenon in mass spectrometry. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
Single crystal X-ray diffraction is the most powerful technique for determining the absolute structure, conformation, and packing of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole derivatives allows for a reliable prediction of its key structural features. mdpi.comnih.govnih.govmdpi.com
The pyrazole ring is expected to be essentially planar. spast.org The C-N and N-N bond lengths within the ring will be intermediate between single and double bonds, indicative of aromatic character. The acetonyl substituent is likely to be positioned with a specific torsion angle relative to the plane of the pyrazole ring to minimize steric hindrance. In similar structures, the conformation is often stabilized by intramolecular C-H···O interactions. nih.govresearchgate.net
Based on published data for analogous compounds, the crystal system could vary, with monoclinic and triclinic systems being common for pyrazole derivatives. researchgate.netspast.orgmdpi.commdpi.comnih.govmdpi.com
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P21/n | spast.org |
| 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol | - | - | nih.gov |
| 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | Monoclinic | P21/c | nih.gov |
| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Monoclinic | P21/c | mdpi.com |
| 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one | Monoclinic | C2/c | mdpi.com |
| 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone | Triclinic | P-1 | mdpi.com |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π)
The crystal structure of pyrazole-containing compounds is often stabilized by a network of weak intermolecular interactions. While specific crystallographic data for this compound is not available, the analysis of related structures provides insight into the expected interactions that govern its crystal packing. The presence of a pyrazole ring and an acetone moiety creates opportunities for several types of non-covalent bonds, primarily C-H···O and C-H···π interactions.
C-H···O Interactions: The carbonyl oxygen of the acetone group is a potent hydrogen bond acceptor. It can readily participate in C-H···O interactions with hydrogen atoms from the methyl groups or the pyrazole ring of neighboring molecules. These interactions, though weak, play a crucial role in the formation of supramolecular assemblies. For instance, in the crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde, weak, pairwise C—H⋯O interactions are observed to form dimers nih.gov. Similarly, other complex pyrazole derivatives exhibit C-H···O contacts with distances around 2.40 to 2.51 Å nih.gov.
| Interaction Type | Typical Donor/Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|
| C-H···O | C-H / Carbonyl Oxygen | 2.4 - 2.6 | Formation of dimers and sheets nih.govnih.gov |
| C-H···π | C-H / Pyrazole Ring | 2.7 - 2.9 | Directional packing control |
| π-π Stacking | Pyrazole Ring / Pyrazole Ring | 3.7 - 3.9 | Consolidation of crystal packing nih.gov |
Polymorphism Investigations and their Structural Implications
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While polymorphism is a significant field of study for crystalline organic compounds, no specific investigations into the polymorphic behavior of this compound have been documented in the literature.
The structural implications of polymorphism can be substantial. Different packing arrangements and intermolecular interactions in various polymorphs can affect the material's bulk properties. For pyrazole derivatives, conformational polymorphism could arise from different rotational positions of the acetone group relative to the pyrazole ring. The presence of flexible moieties and various potential hydrogen bond donors and acceptors suggests that the existence of multiple polymorphic forms could be possible under different crystallization conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For an organic molecule like this compound, the absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state elte.hu.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* and n → π* transitions elte.hulibretexts.org.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with the pyrazole ring and the carbonyl double bond (C=O) uzh.ch. These transitions are generally high in intensity (large molar extinction coefficient, ε) and are expected to occur in the near-UV region libretexts.orguzh.ch. For comparison, a related compound, 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene, exhibits absorption maxima around 250 nm and 280 nm researchgate.net.
n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen, to a π* antibonding orbital elte.hulibretexts.org. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions elte.hu. For simple carbonyl compounds, these absorptions are often observed above 300 nm libretexts.org.
The solvent can influence the position of the absorption maxima. Polar solvents may cause a shift in the wavelength of maximum absorption (λmax) due to stabilization or destabilization of the ground and excited states. For instance, in some pyrazoline derivatives, a redshift (bathochromic shift) is observed with increasing solvent polarity for π → π* transitions .
| Transition | Orbitals Involved | Associated Moiety | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|---|
| π → π | π bonding to π antibonding | Pyrazole ring, Carbonyl group | 200 - 300 nm | High |
| n → π | n non-bonding to π antibonding | Carbonyl group | > 300 nm | Low |
Fluorescence Characteristics
Fluorescence is a type of photoluminescence involving the emission of a photon from a molecule that has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and typically contains extended conjugated π-systems. While many heterocyclic compounds exhibit fluorescence, there is currently no available research or data on the fluorescence characteristics of this compound. The investigation of its potential fluorescence would require experimental analysis of its emission spectrum upon excitation at its absorption maxima.
Computational and Theoretical Investigations of 1 3 Methyl 1h Pyrazol 1 Yl Acetone
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the properties of molecules with a favorable balance between accuracy and computational cost. For 1-(3-methyl-1H-pyrazol-1-yl)acetone, DFT calculations offer deep insights into its fundamental characteristics.
Geometry Optimization and Equilibrium Molecular Conformations
The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure, known as geometry optimization. This process involves finding the minimum energy conformation of the molecule on its potential energy surface. For pyrazole (B372694) derivatives, the planarity of the pyrazole ring and the orientation of its substituents are key structural features.
In the case of this compound, the geometry is optimized to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Theoretical calculations on similar pyrazole systems suggest that the pyrazole ring maintains its planarity. The acetone (B3395972) moiety, however, introduces conformational flexibility due to rotation around the N-C bond connecting it to the pyrazole ring. The final optimized geometry will reflect a balance between electronic effects and steric hindrance from the methyl group on the pyrazole ring and the acetyl group.
Table 1: Illustrative Optimized Geometric Parameters for a Pyrazole Derivative (based on related compounds)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.35 Å |
| N2-C3 | ~1.33 Å | |
| C3-C4 | ~1.42 Å | |
| C4-C5 | ~1.37 Å | |
| C5-N1 | ~1.38 Å | |
| N1-C(acetone) | ~1.45 Å | |
| C=O | ~1.22 Å | |
| Bond Angle | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~106° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~105° |
Note: These values are illustrative and based on general findings for pyrazole derivatives. Actual values for this compound would require specific DFT calculations.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Characterization)
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO is likely centered on the electron-withdrawing acetyl group. This distribution facilitates intramolecular charge transfer from the pyrazole ring to the acetone moiety. The electron-withdrawing nature of the pyrazole ring also influences the electrophilicity of the carbonyl carbon of the acetone group.
DFT calculations, often using functionals like B3LYP, are employed to compute the energies of these orbitals. While specific values for this compound are not documented in readily accessible literature, studies on similar pyrazole derivatives provide an expected range for these electronic parameters. researchgate.netnih.gov
Table 2: Illustrative Electronic Properties of a Pyrazole Derivative (based on related compounds)
| Property | Typical Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 | eV |
| LUMO Energy | -1.0 to -2.0 | eV |
Note: These values are for illustrative purposes and can vary depending on the specific pyrazole derivative and the level of theory used in the calculation.
Prediction and Assignment of Vibrational Frequencies and IR Spectra
Vibrational spectroscopy is a powerful experimental technique for identifying functional groups and elucidating molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities in the infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved.
For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the ketone, C-H stretching of the methyl and methylene (B1212753) groups, and various stretching and bending modes of the pyrazole ring. Theoretical studies on related pyrazole compounds have demonstrated good agreement between calculated and experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and other systematic errors in the calculations. nih.govresearchgate.net
Table 3: Illustrative Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C=O Stretch | 1700 - 1730 |
| C=N Stretch (pyrazole ring) | 1540 - 1580 |
| C=C Stretch (pyrazole ring) | 1450 - 1500 |
| CH₃ Asymmetric Stretch | 2950 - 3000 |
| CH₃ Symmetric Stretch | 2850 - 2900 |
| CH₂ Stretch | 2900 - 2950 |
Note: These are expected ranges based on characteristic group frequencies and calculations on similar molecules.
Theoretical Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov
For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the pyrazole ring, the methyl group, and the acetone moiety. The accuracy of these predictions is highly dependent on the level of theory and basis set used, as well as the solvent model employed to mimic experimental conditions. Studies on other pyrazole derivatives have shown that DFT calculations can reproduce experimental NMR data with high fidelity, aiding in the correct assignment of signals, especially for complex structures. nih.govresearchgate.net
Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrazole-C3-CH₃ | ~2.3 | ~13 |
| Pyrazole-C4-H | ~6.0 | ~108 |
| Pyrazole-C5-H | ~7.5 | ~140 |
| N-CH₂ | ~5.0 | ~55 |
| CO-CH₃ | ~2.2 | ~28 |
Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual calculated values would provide more precise predictions.
Reaction Mechanism Elucidation through Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By mapping out the potential energy surface of a reaction, key features such as transition states and reaction intermediates can be identified, providing a detailed understanding of the reaction mechanism.
Transition State Characterization and Reaction Pathway Analysis
The synthesis of this compound typically involves the N-alkylation of 3-methylpyrazole (B28129) with a suitable acetone equivalent, such as chloroacetone (B47974). Computational modeling can be used to study the mechanism of this reaction, including the characterization of the transition state.
A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. By locating and characterizing the transition state for the N-alkylation reaction, important information such as the activation energy can be determined. This, in turn, provides insights into the reaction kinetics. The reaction pathway can be traced by following the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products.
Calculation of Activation Energies for Chemical Transformations
Computational chemistry provides powerful tools to investigate the reaction mechanisms and energy requirements of chemical transformations. For this compound, theoretical calculations can be employed to determine the activation energies for various potential reactions. Activation energy (Ea) represents the minimum energy required to initiate a chemical reaction, and its calculation is crucial for understanding reaction kinetics and feasibility.
One area of investigation involves the calculation of activation energies for nucleophilic substitution reactions. For instance, in a study on the C-F activation of 4-(trifluoromethyl)aniline (B29031) with 4-methylpyrazole, density functional theory (DFT) calculations were used to determine the activation barriers. mdpi.com The calculations suggested a high activation barrier, consistent with the need for high reaction temperatures. mdpi.com A similar approach could be applied to transformations involving this compound, such as the substitution of the acetone moiety or reactions at the pyrazole ring.
Theoretical methods, such as ab initio and DFT, are used to map the potential energy surface of a reaction. This involves locating the structures of the reactants, products, and, most importantly, the transition state—the highest energy point along the reaction coordinate. The activation energy is then calculated as the energy difference between the transition state and the reactants. For complex reactions, such as intermolecular proton transfer in pyrazole oligomers, computational studies have explored various transition states and reaction pathways. rsc.org These calculations provide insights into the most favorable reaction mechanisms.
Table 1: Theoretical Approaches to Activation Energy Calculation
| Method | Description | Application to this compound |
| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost. | Calculating activation energies for substitution reactions, additions, or rearrangements. |
| Ab initio methods | A class of quantum chemistry methods based on first principles, without the use of experimental data. Examples include Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory. | Providing high-accuracy benchmarks for activation energies of fundamental reaction steps. |
| Transition State Theory (TST) | A theory that describes reaction rates of elementary chemical reactions. It assumes a quasi-equilibrium between reactants and activated transition state complexes. | Predicting reaction rate constants from the calculated activation energy and properties of the transition state. |
Intermolecular Interactions and Host-Guest Complexation Studies
The non-covalent interactions of this compound play a significant role in its physical properties, crystal packing, and potential to act as a ligand in coordination chemistry or as a guest in host-guest systems.
Characterization of Non-covalent Interactions (e.g., C-H···O, C-H···π hydrogen bonds)
Computational studies on pyrazole-containing systems have revealed the importance of various non-covalent interactions. For this compound, the key interactions would include:
C-H···O Hydrogen Bonds: The acetone moiety provides a hydrogen bond acceptor (the carbonyl oxygen), which can interact with C-H donors from neighboring molecules. These interactions, although weaker than conventional hydrogen bonds, can significantly influence the supramolecular assembly. researchgate.net
C-H···π Hydrogen Bonds: The pyrazole ring is an aromatic system, and the C-H bonds of the methyl group or the acetone moiety can act as hydrogen bond donors to the π-system of an adjacent pyrazole ring. nih.gov
π-π Stacking: The pyrazole rings of two molecules can engage in π-π stacking interactions, further stabilizing the crystal structure. The specific geometry of this interaction (e.g., parallel-displaced or T-shaped) can be predicted through computational analysis.
Theoretical Basis for Host-Guest Recognition
The ability of this compound to participate in host-guest complexation can be explored theoretically. The pyrazole nitrogen atoms can act as hydrogen bond acceptors or donors (in its protonated form), while the carbonyl oxygen of the acetone group is a strong hydrogen bond acceptor. These features make the molecule a potential guest for hosts with complementary binding sites.
Theoretical calculations can predict the geometry and binding energy of a host-guest complex involving this compound. For example, studies on pyrazole-based ligands have shown their ability to form stable complexes with metal ions, where the binding is driven by coordination bonds and supported by non-covalent interactions. mocedes.orgpsu.edu In a similar vein, the interaction of this compound with a macrocyclic host could be modeled to understand the binding thermodynamics and selectivity. The formation of strong, directional hydrogen bonds between the N-H groups of pyrazoles and an anionic or polar guest is a key factor in the design of anion hosts. psu.edu
Tautomeric Equilibrium Analysis and Stability
Tautomerism is a key feature of pyrazoles that are not substituted at the N1 position. However, in this compound, the presence of the acetonyl group at the N1 position "fixes" the tautomeric form, preventing the prototropic tautomerism typically observed in N-unsubstituted pyrazoles. nih.gov Nevertheless, theoretical studies on related pyrazole systems provide valuable insights into the factors governing tautomeric stability, which are conceptually relevant.
Gas-Phase and Solution-Phase Tautomeric Ratios
For N-unsubstituted pyrazoles, computational studies have been instrumental in determining the relative stabilities of the 3-substituted and 5-substituted tautomers. DFT calculations on 3(5)-methylpyrazole, for example, have shown that the 3-methylpyrazole tautomer is slightly more stable than the 5-methylpyrazole form. researchgate.net The relative stability can be influenced by the solvent, as intermolecular interactions with the solvent can stabilize one tautomer over the other. mdpi.com For instance, in some disubstituted pyrazoles, a tautomeric equilibrium is observed in DMSO solution. mdpi.com
Influence of Substituents on Tautomeric Stability
The nature of the substituents on the pyrazole ring has a profound impact on the tautomeric equilibrium in N-unsubstituted pyrazoles. nih.gov Theoretical studies have established general trends:
Electron-donating groups , such as methyl (CH3), tend to favor the tautomer where the substituent is at the 3-position. nih.gov
Electron-withdrawing groups , on the other hand, often stabilize the tautomer with the substituent at the 5-position. nih.gov
In a study of 3,5-disubstituted pyrazoles with ester and amide groups, it was found that the preferred tautomer has the nitrogen with a lone pair closer to the more electron-withdrawing substituent. mdpi.com When a methyl group was present, the tautomer with the ester/amide group at position 3 was favored. mdpi.com These findings are supported by both theoretical calculations and experimental data from X-ray crystallography and NMR spectroscopy. mdpi.com
While this compound itself does not exhibit tautomerism, these principles are fundamental to understanding the electronic properties of the pyrazole ring and how they might influence its reactivity and intermolecular interactions.
Applications of 1 3 Methyl 1h Pyrazol 1 Yl Acetone As a Synthetic Building Block and Chemical Intermediate
Precursor in the Synthesis of Advanced Heterocyclic Systems
The dual functionality of 1-(3-methyl-1H-pyrazol-1-yl)acetone makes it an ideal precursor for building larger, more complex heterocyclic scaffolds. The pyrazole (B372694) unit can act as a directing group or a stable core, while the acetone (B3395972) fragment provides a reactive handle for cyclization and annulation reactions.
The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry and materials science. While direct cyclization of this compound to an oxadiazole is not the most common pathway, its structure can be readily modified to serve as a precursor for this heterocycle. Standard synthetic routes to 1,3,4-oxadiazoles typically involve the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with various one-carbon electrophiles. nih.govmdpi.com
A plausible and chemically sound pathway to leverage this compound for oxadiazole synthesis involves a multi-step sequence:
Oxidation : The methyl ketone of the acetone moiety can be oxidized to a carboxylic acid, yielding 2-(3-methyl-1H-pyrazol-1-yl)acetic acid.
Esterification : The resulting carboxylic acid is converted to its corresponding ester, such as ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.
Hydrazide Formation : The ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the key intermediate, 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide. This transformation is a standard method for preparing acid hydrazides from esters.
Cyclization : This pyrazolyl acetohydrazide can then undergo cyclization to form the 1,3,4-oxadiazole ring through various established methods. For instance, reaction with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) (KOH) would yield a 5-thioxo-4,5-dihydro-1,3,4-oxadiazole derivative. sapub.org Alternatively, reaction with an acyl chloride or carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) would lead to the formation of a 2,5-disubstituted 1,3,4-oxadiazole bearing the (3-methyl-1H-pyrazol-1-yl)methyl group at one of the positions. nih.gov
This strategic conversion of the acetone group into a hydrazide function effectively transforms this compound into a viable precursor for a range of substituted oxadiazole systems. A similar strategy has been successfully employed in the synthesis of novel pyrazole-5-one-containing 1,3,4-oxadiazoles, highlighting the feasibility of this approach. sapub.org
Table 1: Plausible Synthetic Route to Oxadiazoles from this compound
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | This compound | Oxidizing Agent (e.g., KMnO₄) | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | Convert ketone to carboxylic acid |
| 2 | 2-(3-methyl-1H-pyrazol-1-yl)acetic acid | Ethanol, Acid Catalyst | Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | Form ester for hydrazinolysis |
| 3 | Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate | Hydrazine Hydrate | 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide | Create key hydrazide intermediate |
| 4 | 2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide | CS₂, KOH or RCOCl, POCl₃ | Pyrazolyl-substituted 1,3,4-oxadiazole | Cyclization to form the target heterocycle |
The fused nih.govorganic-chemistry.orgtriazolo[3,4-b] organic-chemistry.orgnih.govthiadiazine system is another heterocyclic framework of significant interest due to its diverse biological activities. The synthesis of this scaffold is often achieved through multi-component reactions that assemble the core structure from simpler building blocks.
While there are no direct reports of using this compound as a starting material, a closely related compound, acetylacetone, is a key component in a well-established one-pot, four-component reaction to produce pyrazolyl-substituted dihydrothiadiazines. nih.gov This reaction demonstrates how a β-dicarbonyl compound (like the enol form of this compound) is integral to forming the pyrazole portion of the final molecule.
The established synthesis proceeds as follows:
Starting Materials : 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetylacetone, an aromatic aldehyde, and a phenacyl bromide. nih.gov
Reaction Sequence :
The hydrazino group of the triazole thiol undergoes a cyclocondensation reaction with acetylacetone. This step forms a 3,5-dimethyl-1H-pyrazol-1-yl moiety attached to the triazole core.
Concurrently, the amino group of the triazole reacts with the aromatic aldehyde to form a Schiff base (imine).
The thiol group reacts with the phenacyl bromide via nucleophilic substitution.
An intramolecular cyclization occurs to form the final (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H- nih.govorganic-chemistry.orgtriazolo[3,4-b] organic-chemistry.orgnih.govthiadiazin-7-yl)(phenyl)methanone product. nih.gov
This powerful one-pot synthesis illustrates that a molecule with the structural motif of this compound (a pyrazole ring attached to a ketone) is a key intermediate in the formation of these complex fused heterocycles. This highlights its value as a synthon in the conceptual design of triazolothiadiazine derivatives.
Ligand Scaffold Design for Diverse Inorganic and Organometallic Complexes
Pyrazole derivatives are ubiquitous ligands in coordination and organometallic chemistry, valued for their ability to form stable complexes with a wide array of metal ions. acs.orgresearchgate.net this compound is an excellent candidate for a bidentate ligand, capable of coordinating to a metal center through two different donor atoms:
The sp²-hybridized nitrogen atom (at the 2-position) of the pyrazole ring.
The oxygen atom of the carbonyl group from the acetone moiety.
This N,O-bidentate chelation forms a stable six-membered ring with the metal ion, a favorable conformation in coordination chemistry. The resulting complexes can have applications in catalysis, materials science, and as models for bioinorganic systems.
While specific studies on the coordination complexes of this compound itself are not widely reported, the coordination behavior of structurally similar pyrazole-based ligands is well-documented. For example, ligands like N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide have been used to synthesize mononuclear complexes with Cadmium(II) and Copper(II). nih.gov Similarly, 3-methyl-1H-pyrazole-4-carboxylic acid has been used to construct both mononuclear and 3D coordination polymers with Cadmium(II) and Cobalt(II). rsc.org These examples strongly support the predicted ability of this compound to act as an effective chelating ligand for various transition metals.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Resulting Chelate Ring Size | Potential Metal Ions |
| Bidentate (Chelating) | Pyrazole N(2), Carbonyl O | 6-membered | Cu(II), Cd(II), Fe(II), Co(II), Ni(II), Zn(II) |
| Monodentate (Bridging) | Pyrazole N(2) | - | Can form polynuclear complexes |
Building Block for Functional Chemical Materials (e.g., precursors for dyes, pigments, chelating agents)
The unique combination of a stable aromatic heterocycle and a reactive side chain makes this compound a useful building block for functional organic materials.
Precursors for Dyes and Pigments: The pyrazole nucleus is a known component in many classes of dyes. Its role can be to act as part of the chromophore or as a coupling component. The acetone moiety of this compound is particularly useful for building larger conjugated systems necessary for color. The active methylene (B1212753) group adjacent to the carbonyl can participate in condensation reactions (such as Knoevenagel or Claisen-Schmidt condensations) with aromatic aldehydes or other electrophiles. These reactions extend the π-conjugated system, shifting the absorption of light into the visible spectrum and thereby creating color. For instance, condensation with an electron-rich aromatic aldehyde could produce a chalcone-like structure, a common motif in dyes and pigments.
Chelating Agents: As discussed in section 7.2, the N,O-bidentate nature of this compound makes it an inherent chelating agent. This property is highly valuable in applications such as solvent extraction for metal separation and purification. Research on related 4-acyl-pyrazol-5-ones has shown them to be highly effective extractants for various metal ions. rsc.org The ability of this compound to form stable complexes suggests its potential use in similar applications, such as in the formulation of metal-sequestering agents or as a component in ion-selective electrodes. The methyl group on the pyrazole ring can also be used to fine-tune the solubility and electronic properties of the resulting metal complexes.
Q & A
Basic Research Question
- ¹H NMR : The methyl group on the pyrazole ring (3-methyl) typically appears as a singlet at δ 2.1–2.3 ppm, while the acetone methyl groups resonate as two singlets (δ 2.1–2.4 ppm for CH₃CO and δ 1.8–2.0 ppm for CH₃ adjacent to the pyrazole) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) effectively separate unreacted starting materials and regioisomers. A retention time of 8–10 minutes is typical for the target compound .
Advanced Consideration : For stereochemical or tautomeric ambiguities (e.g., keto-enol tautomerism in acetone derivatives), variable-temperature NMR (VT-NMR) or deuterium exchange experiments can confirm dynamic equilibria .
What crystallographic techniques are suitable for confirming the molecular structure of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Refinement : SHELXL software resolves bond lengths (C–N: ~1.34 Å; C=O: ~1.21 Å) and confirms the pyrazole-ketone linkage. For example, analogous compounds like 3-acetylpyrazole derivatives show planar geometry with torsion angles <5° between rings .
How does the electronic nature of the pyrazole ring influence the reactivity of this compound in biological systems?
Advanced Research Question
The 3-methyl group enhances lipophilicity, potentially improving membrane permeability. Computational studies (e.g., DFT) reveal:
- Electron density : The pyrazole N1 atom acts as a weak hydrogen-bond acceptor, facilitating interactions with enzymatic active sites (e.g., kinases or cytochrome P450).
- Metabolic stability : Methyl substitution at the 3-position reduces susceptibility to oxidative metabolism compared to unsubstituted pyrazoles .
What are the stability challenges for this compound under varying pH and temperature conditions?
Basic Research Question
- pH stability : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis at pH >8 due to ketone solvolysis.
- Thermal stability : Decomposition occurs above 150°C, with TGA showing a mass loss of ~95% by 200°C .
Advanced Mitigation : Lyophilization or storage under inert gas (N₂/Ar) minimizes oxidative degradation. Stabilizers like BHT (0.01% w/w) can suppress free-radical pathways .
How can researchers address contradictory bioactivity data for this compound across different assay systems?
Advanced Research Question
Contradictions may arise from assay-specific factors:
- Cellular vs. enzymatic assays : Differences in membrane permeability (e.g., PAMPA assay ) or off-target effects in cell-based systems.
- Metabolic interference : Liver microsome studies (e.g., human CYP3A4) may reveal metabolite-induced cytotoxicity masking true activity .
Methodological Solution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) and include negative controls with structurally related inert analogs.
What computational methods predict the pharmacokinetic properties of this compound?
Advanced Research Question
- ADMET prediction : Tools like SwissADME estimate LogP ~1.8 (moderate lipophilicity) and high gastrointestinal absorption (HIA >90%) .
- Molecular docking : AutoDock Vina simulates binding to targets like COX-2 (PDB ID: 5KIR), showing favorable binding energy (-8.2 kcal/mol) due to pyrazole-ketone interactions .
What green chemistry approaches improve the sustainability of synthesizing this compound?
Advanced Research Question
- Solvent replacement : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalytic methods : Use recyclable Amberlyst-15 resin to catalyze pyrazole-acetone coupling, reducing waste .
How do structural modifications to the acetone moiety alter the compound’s biological activity?
Advanced Research Question
- Ketone to oxime : Replacing the acetone carbonyl with an oxime group (-C=N-OH) enhances metal-chelating properties, useful in antimicrobial studies .
- Methyl to trifluoromethyl : Substituting the acetone CH₃ with CF₃ increases metabolic stability but may reduce solubility .
What analytical workflows resolve regioisomeric impurities in this compound?
Basic Research Question
- LC-MS/MS : MRM transitions (e.g., m/z 153 → 110 for the target vs. m/z 153 → 95 for 1-(5-methyl-1H-pyrazol-1-yl)acetone) distinguish regioisomers .
- 2D NMR : HSQC and HMBC correlations map the pyrazole-acetone connectivity, resolving N1 vs. N2 substitution ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
